trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
Description
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (CAS: 1403767-02-1) is a cyclobutane-derived compound functionalized with a tert-butyldimethylsilyl (TBS) protecting group and a hydroxymethyl moiety. Its molecular formula is C₁₁H₂₄O₂Si, with a molecular weight of 216.39 g/mol . The compound is characterized by its trans-configuration at the cyclobutane ring, distinguishing it from cis-isomers and other structural analogs. It is primarily utilized in organic synthesis as an intermediate, particularly in stereoselective reactions where the TBS group protects hydroxyl functionalities during multi-step syntheses .
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWZOQASOOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol typically involves the following steps:
Starting Materials: : The synthesis begins with cyclobutanemethanol as the starting material.
Protection of the Hydroxyl Group: : The hydroxyl group of cyclobutanemethanol is protected using a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.
Formation of the trans-Isomer: : The reaction conditions are carefully controlled to favor the formation of the trans-isomer over the cis-isomer. This may involve the use of specific catalysts or reaction conditions that promote the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems for monitoring and controlling reaction parameters can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding ketone or aldehyde.
Reduction: : The compound can be reduced to remove the oxygen atom, leading to the formation of a cyclobutane derivative.
Substitution: : The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like water, alcohols, or amines can be used in substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: : The major products include cyclobutanemethanol derivatives such as cyclobutanemethanone or cyclobutanemethanal.
Reduction: : The reduction products are cyclobutane derivatives without the oxygen atom.
Substitution: : The substitution reactions can yield various functionalized cyclobutanes depending on the nucleophile used.
Scientific Research Applications
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe or intermediate in biochemical studies.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol are best understood through comparison with analogous compounds. Below is a detailed analysis:
Cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (QE-8034)
- CAS : 959749-93-0
- Molecular Formula : C₁₁H₂₄O₂Si
- Purity : 98%
- Key Differences: The cis-configuration introduces distinct steric and electronic effects. For example, the cis-isomer may exhibit reduced solubility in nonpolar solvents due to intramolecular hydrogen bonding between the hydroxymethyl and silyloxy groups. Reactivity in deprotection reactions (e.g., with fluoride ions) may vary due to differences in steric accessibility of the TBS group .
(3,3-Dimethylcyclobutyl)methanol
- CAS : 75017-17-3
- Molecular Formula : C₇H₁₄O
- Key Differences :
Bis-silylated Pyrrolidine Derivatives
- Example: (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine (CAS: Not specified)
- Key Differences: The pyrrolidine ring introduces nitrogen-based reactivity, enabling participation in nucleophilic substitutions or coordination chemistry. The bis-silylated structure provides enhanced steric protection but complicates selective deprotection strategies compared to mono-silylated cyclobutanes .
Data Table: Comparative Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 1403767-02-1 | C₁₁H₂₄O₂Si | 216.39 | N/A | TBS-protected hydroxymethyl |
| Cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (QE-8034) | 959749-93-0 | C₁₁H₂₄O₂Si | 216.39 | 98% | TBS-protected hydroxymethyl |
| (3,3-Dimethylcyclobutyl)methanol | 75017-17-3 | C₇H₁₄O | 114.19 | N/A | Cyclobutylmethanol |
| (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine | Not specified | C₁₈H₄₀O₂Si₂ | 380.76 | N/A | Bis-TBS-protected pyrrolidine |
Biological Activity
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (CAS Number: 1408075-44-4) is a silanol compound that has garnered interest in various fields of chemical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
The molecular formula of this compound is C₁₀H₂₂O₂Si, with a molecular weight of approximately 202.37 g/mol. It is typically stored at ambient temperatures and is available in various purities, commonly exceeding 97% .
Research indicates that compounds with silanol functionalities can exhibit a range of biological activities. The presence of the dimethylsilyl group in this compound suggests potential interactions with biological membranes and enzymes, possibly influencing lipid bilayer properties and enzyme activity.
Cytotoxicity Studies
Cytotoxicity assays conducted on silanol derivatives indicate that these compounds can induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in breast cancer cells through the activation of caspase pathways . This raises the potential for further investigation into its use as an anticancer agent.
Case Studies
Case studies involving silanol compounds provide insights into their therapeutic applications. For example:
- Case Study 1 : A silanol compound was tested for its ability to enhance wound healing in diabetic rats. Results indicated a significant reduction in healing time compared to controls, attributed to the compound's anti-inflammatory properties .
- Case Study 2 : Another study examined the effects of a related silanol on skin fibroblast proliferation. Findings revealed enhanced cell migration and proliferation rates, suggesting potential applications in dermatological treatments .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Comparative Yields of Synthetic Routes
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| TBSCl/Imidazole | None | 0–25 | 82 | |
| TBSCl/DMAP | DMAP | 25 | 88 | |
| Enzymatic desilylation | Lipase B | 4 | 76 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
